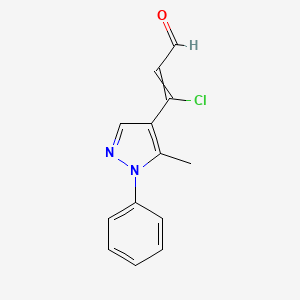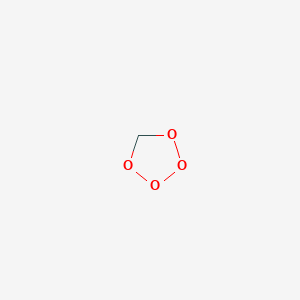
Tetroxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetroxolane, with the chemical formula CH₂O₄, is a unique organic compound characterized by a five-membered ring containing four oxygen atoms. This compound is known for its distinctive structure and reactivity, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetroxolane can be synthesized through the reaction of ozone with alkenes. This process involves the formation of primary ozonides, which subsequently rearrange to form this compound. The reaction typically requires low temperatures and an inert atmosphere to prevent decomposition .
Industrial Production Methods: While industrial-scale production of this compound is not common, the synthesis methods used in laboratories can be scaled up. The key steps involve the controlled ozonolysis of suitable alkenes, followed by purification processes to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Tetroxolane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: It can be reduced to simpler compounds, often involving the cleavage of the oxygen-oxygen bonds.
Substitution: this compound can participate in substitution reactions where one or more of its oxygen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include simpler oxygen-containing compounds, such as aldehydes, ketones, and carboxylic acids .
Applications De Recherche Scientifique
Tetroxolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: this compound derivatives have been investigated for their potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Some this compound derivatives are being explored for their potential therapeutic applications, particularly in the treatment of infectious diseases.
Industry: this compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mécanisme D'action
The mechanism of action of tetroxolane involves the cleavage of its oxygen-oxygen bonds, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, resulting in a range of biological effects. The specific pathways involved depend on the context in which this compound is used, such as its role in antimicrobial or antimalarial activity .
Comparaison Avec Des Composés Similaires
1,2,4-Trioxolane: Similar in structure but contains three oxygen atoms in the ring.
1,2,4,5-Tetraoxane: Contains four oxygen atoms but arranged differently in the ring.
Artemisinin: A well-known antimalarial compound with a similar endoperoxide structure
Uniqueness: Tetroxolane’s unique structure, with four oxygen atoms in a five-membered ring, gives it distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific chemical and biological applications .
Propriétés
Numéro CAS |
64724-24-9 |
|---|---|
Formule moléculaire |
CH2O4 |
Poids moléculaire |
78.02 g/mol |
Nom IUPAC |
tetraoxolane |
InChI |
InChI=1S/CH2O4/c1-2-4-5-3-1/h1H2 |
Clé InChI |
BBTAXTWMTTZKGI-UHFFFAOYSA-N |
SMILES canonique |
C1OOOO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
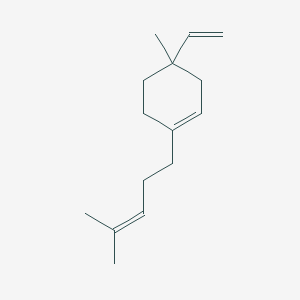
![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)

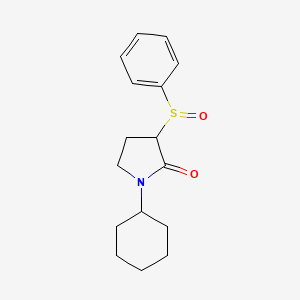
![7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL](/img/structure/B14497459.png)

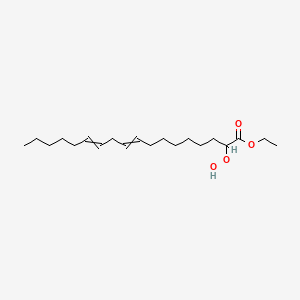
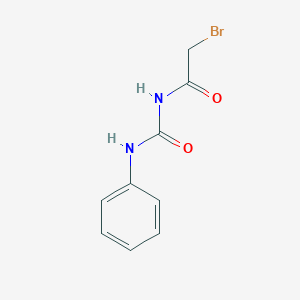

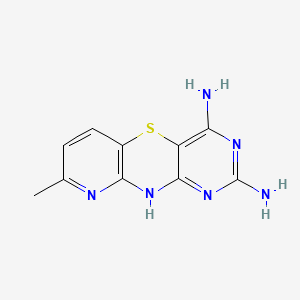
![Diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate](/img/structure/B14497491.png)
